molecular formula C13H23N3O8S B014866 Fructose-1-SNAP CAS No. 330688-79-4

Fructose-1-SNAP

Cat. No. B014866
CAS RN: 330688-79-4
M. Wt: 381.4 g/mol
InChI Key: PZUYSUGHXUBVOG-JJKYCLHCSA-N
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Description

Fructose is a simple ketonic monosaccharide found in many plants. It is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion . SNAP is a nitric oxide donor with increased cytotoxicity .


Synthesis Analysis

Fructose is naturally occurring and is found in fruits, honey, flowers, berries, and most root vegetables . The synthesis of SNAP involves complex chemical processes and it’s often used in research settings .


Molecular Structure Analysis

Fructose has a cyclic structure due to the presence of a keto group, resulting in the formation of an intramolecular hemiacetal . The structure of SNAP is more complex and includes a nitric oxide donating group .


Chemical Reactions Analysis

Fructose can be fermented anaerobically with the help of yeast or bacteria, where it is converted into carbon dioxide and ethanol . The reactions involving SNAP are more complex and often involve the release of nitric oxide .


Physical And Chemical Properties Analysis

Fructose is a white crystalline solid that is highly soluble in water . The properties of SNAP can vary, but it is typically used in solution .

Scientific Research Applications

Production of Fructo and Galacto-Oligosaccharides

Fructose-1-SNAP plays a crucial role in the production of Fructo and Galacto-Oligosaccharides (FOS and GOS). These are non-digestible oligosaccharides with prebiotic properties that can be incorporated into a wide number of products . The production of FOS and GOS involves enzymatic synthesis using disaccharides or other substrates, and hydrolysis of polysaccharides .

Prebiotic Properties

FOS and GOS, produced using Fructose-1-SNAP, are widely known for their prebiotic properties. They stimulate the growth and/or activity of beneficial bacteria in the colon, thus improving host health .

Nutritional Properties

In addition to their prebiotic properties, FOS and GOS also have important nutritional properties. They are low caloric sweeteners, give a feeling of satiety, contribute to body weight control, relieve constipation, have a low glycemic index and are not cariogenic .

Boosting Immunity

Numerous experimental studies have demonstrated the roles of FOS in boosting immunity . This makes Fructose-1-SNAP an important compound in the field of immunology.

Reducing Risk and Severity of Gastrointestinal Infection

FOS, produced using Fructose-1-SNAP, have been shown to reduce the risk and severity of gastrointestinal infection, inflammation, diarrhea, and inflammatory bowel disease .

Obesity Related Metabolic Disorders

Research has shown that FOS can help in managing obesity related metabolic disorders . This opens up new avenues for the use of Fructose-1-SNAP in the field of metabolic research.

Anticancerous Effect

FOS have also been shown to promote anticancerous effects . This suggests potential applications of Fructose-1-SNAP in cancer research.

Inducing Resistance in Plants

Fructose-1-SNAP, in the form of burdock fructooligosaccharide (BFO), has been shown to induce resistance in plants and postharvest fruits . This suggests potential applications in agriculture and food preservation.

Mechanism of Action

Target of Action

Fructose-1-SNAP primarily targets the enzyme Fructose-1,6-bisphosphatase (FBPase) . FBPase is a rate-controlling enzyme of gluconeogenesis and has emerged as an important target for the treatment of type 2 diabetes due to the well-recognized role of excessive endogenous glucose production (EGP) in the hyperglycemia characteristic of the disease .

Mode of Action

Fructose-1-SNAP interacts with its target, FBPase, by inhibiting its activity . This inhibition is achieved by targeting the allosteric site of the enzyme . The interaction results in a reduced rate of gluconeogenesis and EGP .

Biochemical Pathways

Fructose-1-SNAP affects the gluconeogenesis pathway . By inhibiting FBPase, it reduces the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, a key step in gluconeogenesis . This results in a decrease in endogenous glucose production, thereby reducing hyperglycemia .

Pharmacokinetics

Studies on similar compounds suggest that a high dose may be required to achieve an effective plasma level . Furthermore, the compound may be partly depleted during absorption, possibly consumed by the intestinal epithelium cells .

Result of Action

The inhibition of FBPase by Fructose-1-SNAP leads to the amelioration of both fasting and postprandial hyperglycemia without weight gain, incidence of hypoglycemia, or major perturbation of lactate or lipid homeostasis . This suggests that Fructose-1-SNAP could be a potential therapeutic agent for managing type 2 diabetes .

Action Environment

The action of Fructose-1-SNAP can be influenced by environmental factors such as temperature . For instance, the enzyme FBPase plays a crucial role in thermal homeostasis, especially under cold stress . Therefore, the environmental temperature could potentially influence the efficacy and stability of Fructose-1-SNAP.

Safety and Hazards

Fructose is generally safe for consumption, though excessive intake can lead to health issues like obesity and diabetes . SNAP is a chemical compound that should be handled with care, and appropriate safety data sheets should be consulted .

Future Directions

Research is ongoing into the effects of fructose on human health, particularly in relation to diseases like diabetes . SNAP and other nitric oxide donors are being investigated for their potential uses in medicine .

properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUYSUGHXUBVOG-JJKYCLHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438746
Record name Fructose-1-SNAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fructose-1-SNAP

CAS RN

330688-79-4
Record name Fructose-1-SNAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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